1-(4-Aminophenyl)isoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Aminophenyl)isoquinoline involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Molecular Structure Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
A facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed . Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones in moderate to excellent yields .Physical and Chemical Properties Analysis
Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base .Scientific Research Applications
Antitumor Properties : Isoquinoline derivatives, including 1-(4-Aminophenyl)isoquinoline, have been studied for their potential as antitumor agents. For instance, 1-(2-aminophenyl)isoquinolines, closely related to this compound, have been used to synthesize cis-platinum(II) complexes that showed potent cytotoxicity against murine leukemia cells, indicating their potential in cancer treatment (von Nussbaum et al., 1999).
Phosphodiesterase Inhibition : Studies have been conducted on this compound derivatives for their potential as inhibitors of phosphodiesterases, which are enzymes involved in cellular signal transduction. These compounds have shown inhibitory action on phosphodiesterase preparations from bovine heart and rat cerebral cortex (Walker et al., 1983).
CNS Antitumor Agents : Certain derivatives of 3-amino-4-(p-aminophenyl)isoquinoline, which share structural similarities with this compound, have been synthesized as potential central nervous system (CNS) antitumor agents. However, these compounds did not show significant activity in a murine tumor system, suggesting a need for further modification and study (Filer et al., 1977).
Local Anesthetic Activity : Isoquinoline alkaloids, including variants of this compound, have been explored for their potential as local anesthetics. Recent research indicates that these compounds exhibit high local anesthetic activity, with some derivatives being more active than lidocaine (Azamatov et al., 2023).
Phosphodiesterase Inhibition in Brain : Further studies on this compound derivatives have demonstrated their effectiveness in inhibiting calcium-independent and calcium-dependent phosphodiesterases purified from rat cerebral cortex. This suggests their potential applications in neurological disorders or as tools in neuropharmacology (Davis & Walker, 1984).
Safety and Hazards
Properties
IUPAC Name |
4-isoquinolin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAHMYLDDYBINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207722 | |
Record name | 1-(4-Aminophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58992-84-0 | |
Record name | 1-(4-Aminophenyl)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058992840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Aminophenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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